2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide
CAS No.: 1396747-00-4
Cat. No.: VC11869026
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396747-00-4 |
|---|---|
| Molecular Formula | C19H19N5O3 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | 2-[3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-pyridin-3-ylacetamide |
| Standard InChI | InChI=1S/C19H19N5O3/c1-26-16-7-3-2-6-15(16)18-22-19(27-23-18)13-10-24(11-13)12-17(25)21-14-5-4-8-20-9-14/h2-9,13H,10-12H2,1H3,(H,21,25) |
| Standard InChI Key | HMKVAOLZDDRSPD-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4 |
| Canonical SMILES | COC1=CC=CC=C1C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CN=CC=C4 |
Introduction
The compound 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide is a complex organic molecule that incorporates several pharmacologically active moieties, including an azetidine ring, an oxadiazole moiety, and a pyridine ring. This structure suggests potential applications in medicinal chemistry due to its diverse biological activities, which are often associated with oxadiazole derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis and Preparation
The synthesis of 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide would typically involve several steps, including the formation of the oxadiazole ring, the azetidine ring, and the attachment of the pyridine moiety. The specific synthesis route may involve reactions such as condensation reactions for forming the oxadiazole ring and nucleophilic substitution for attaching the pyridine ring.
Research Findings and Potential Applications
While specific research findings on this compound are not available, compounds with similar structures have shown promise in various therapeutic areas. For example, oxadiazole derivatives have been explored for their antimicrobial and anticancer activities, and the inclusion of a pyridine ring can enhance these properties by facilitating interactions with biological targets.
Data Tables
Given the lack of specific data on 2-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}-N-(pyridin-3-yl)acetamide, we can consider general properties of similar compounds:
| Property | General Oxadiazole Derivatives |
|---|---|
| Molecular Formula | Varies based on substituents |
| Molecular Weight | Typically 300-500 g/mol |
| Biological Activities | Antimicrobial, Anti-inflammatory, Anticancer |
| Synthesis Route | Condensation and nucleophilic substitution reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume